molecular formula C8H10O3 B1218121 1-(2-hydroxyphenyl)ethane-1,2-diol CAS No. 82807-37-2

1-(2-hydroxyphenyl)ethane-1,2-diol

Cat. No.: B1218121
CAS No.: 82807-37-2
M. Wt: 154.16 g/mol
InChI Key: PSXOSXWSPRVCPJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)ethane-1,2-diol is a diol derivative featuring a phenyl ring substituted with a hydroxyl group at the ortho-position and vicinal diol groups on the adjacent ethane chain. For instance, metabolites like 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG) and 1-(3,4-dihydroxyphenyl)ethane-1,2-diol (DOPEG) are critical in neurotransmitter catabolism .

Properties

CAS No.

82807-37-2

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

1-(2-hydroxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C8H10O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8-11H,5H2

InChI Key

PSXOSXWSPRVCPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CO)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)O

Synonyms

2-hydroxyphenyl glycol
2-hydroxyphenylglycol
o-hydroxyphenyl glycol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-hydroxyacetophenone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields the desired diol product.

Another method involves the biocatalytic reduction of 2-hydroxyacetophenone using whole-cell biocatalysts, such as recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase. This method offers high enantioselectivity and yields optically pure (S)-1-(2-hydroxyphenyl)ethane-1,2-diol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. Biocatalytic methods are often preferred for their sustainability and high selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can further reduce the diol to form alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Ethers, esters

Scientific Research Applications

1-(2-hydroxyphenyl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticoagulant activity, the compound may prolong thrombin time by interfering with the coagulation cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, biological activities, and synthetic applications of ethane-1,2-diol derivatives with aromatic or heteroaromatic substituents.

Substituted Phenyl Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Source/Reference
1-(4-Methoxyphenyl)ethane-1,2-diol 4-OCH₃ 168.19 Identified in heather honey; contributes to NMR metabolite profiling .
1-(2-Bromophenyl)ethane-1,2-diol 2-Br 217.06 Synthesized as a versatile scaffold; HRMS: m/z 238.9678 [M+Na]+ .
1-(3-Aminophenyl)ethane-1,2-diol 3-NH₂ 153.18 Potential pharmaceutical intermediate; CID: 14997033 .
1-(4-Hydroxyphenyl)ethane-1,2-diol 4-OH 154.12 Isolated from Teucrium viscidum; natural product with uncharacterized bioactivity .
MOPEG (1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol) 3-OCH₃, 4-OH 184.19 Major metabolite of norepinephrine; detected in mouse brain .
DOPEG (1-(3,4-Dihydroxyphenyl)ethane-1,2-diol) 3-OH, 4-OH 170.16 Dopamine metabolite; resistant to drug-induced changes in hypothalamic concentrations .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br in 1-(2-Bromophenyl)ethane-1,2-diol) increase polarity, enhancing solubility in polar solvents .
  • Methoxy Groups (e.g., MOPEG) improve metabolic stability, as seen in neurotransmitter breakdown pathways .
  • Amino Groups (e.g., 1-(3-aminophenyl)ethane-1,2-diol) introduce basicity, making the compound suitable for pharmaceutical derivatization .
Heteroaromatic and Complex Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Applications Source/Reference
1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride Pyridine 175.61 Scaffold for drug development; CID: 126796904 .
1-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethane-1,2-diol derivatives Imidazole 300–350 Antiparasitic precursors; characterized via NMR/HRMS .
1-(3-(3-((tert-Butyldimethylsilyl)oxy)propyl)thiophen-2-yl)ethane-1,2-diol Thiophene 316.50 Intermediate in antipsychotic drug synthesis (e.g., Ulotaront) .

Key Observations :

  • Heterocycles (e.g., pyridine, imidazole) enhance binding to biological targets, as seen in antipsychotic and antiparasitic agents .
  • Protective Groups (e.g., tert-butyldimethylsilyl) improve synthetic yields by stabilizing reactive diol intermediates .

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